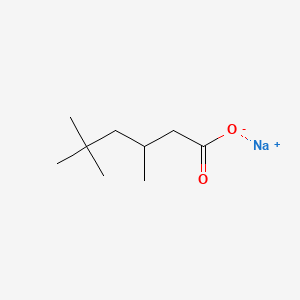

Sodium 3,5,5-trimethylhexanoate

Description

The parent acid is synthesized via oxidation of isononaldehyde and is commercially available with a high isomer purity (≥88% by weight, often ≥97%), ensuring consistent performance in industrial applications .

This compound is primarily used in copolymer systems, such as vinyl acetate/vinyl 3,5,5-trimethylhexanoate copolymers, which exhibit superior hydrolytic stability, adhesion to low-energy surfaces, and resistance to water and solvents . Its sodium form enhances solubility in aqueous systems, making it suitable for adhesives, coatings, and construction materials.

Properties

CAS No. |

2650-30-8 |

|---|---|

Molecular Formula |

C9H17NaO2 |

Molecular Weight |

180.22 g/mol |

IUPAC Name |

sodium;3,5,5-trimethylhexanoate |

InChI |

InChI=1S/C9H18O2.Na/c1-7(5-8(10)11)6-9(2,3)4;/h7H,5-6H2,1-4H3,(H,10,11);/q;+1/p-1 |

InChI Key |

ZHVCSGCGBCHVLW-UHFFFAOYSA-M |

Canonical SMILES |

CC(CC(=O)[O-])CC(C)(C)C.[Na+] |

physical_description |

Other Solid |

Origin of Product |

United States |

Preparation Methods

Oxidation of 3,5,5-Trimethylhexanol

Method : The primary industrial method involves the oxidation of 3,5,5-trimethylhexanol using molecular oxygen (air) at temperatures ranging from 0 to 100 °C, preferably 20 to 75 °C. The reaction can proceed without catalysts but is accelerated by inorganic oxidation catalysts such as cobalt, copper, vanadium, manganese, osmium, or cerium compounds. The oxidation initially forms organic peroxy compounds, which gradually convert to the acid in near-quantitative yields.

-

- Air or oxygen is passed through 3,5,5-trimethylhexanol.

- The product is purified by distillation under reduced pressure.

- Alternatively, oxidation in acetic acid with manganous acetate catalyst is used, followed by aqueous alkali treatment, ether extraction, acidification, and distillation to isolate the acid.

Source : GB664180A patent (1949) describes this oxidation process in detail, including catalyst options and purification steps.

Synthesis from Diisobutylene

Method : 3,5,5-Trimethylhexanol is prepared by hydroformylation of diisobutylene with carbon monoxide and hydrogen under pressure in the presence of a cobalt catalyst. This produces a mixture of 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanol-1, separated by distillation.

Subsequent step : The alcohol is then oxidized as above to yield the acid.

Source : GB664180A patent.

Petrochemical Dimerization and Oxidation Route

Method : Starting from petrochemical feedstocks such as 1-octene or decene, dimerization catalyzed by Ziegler-Natta or metallocene catalysts produces C16 dimers. These dimers undergo oxidation and carboxylation with carbon monoxide and oxygen in the presence of catalysts to introduce the carboxyl group, forming the acid.

Purification : Distillation and crystallization steps follow to achieve high purity.

Source : Ataman Kimya industrial overview.

Preparation of this compound

Once 3,5,5-trimethylhexanoic acid is obtained, the sodium salt is prepared via neutralization.

Neutralization Reaction

- Reaction :

$$

\text{3,5,5-Trimethylhexanoic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O}

$$

Conditions : The acid is dissolved in water or an appropriate solvent, and stoichiometric sodium hydroxide solution is added slowly with stirring at ambient or mild heating conditions to ensure complete neutralization.

Purification : The resulting sodium salt may be isolated by evaporation, crystallization, or spray drying, depending on the desired physical form.

Industrial notes : Control of pH and temperature is critical to avoid side reactions or decomposition. The salt is typically dried under vacuum to remove residual moisture.

Source : General chemical manufacturing knowledge and inferred from sodium salt preparation norms, supported indirectly by PubChem data on sodium salt.

Data Table: Summary of Preparation Methods

Characterization and Quality Control

Purity Assessment : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to confirm purity and identify impurities.

Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirms the branched acid structure and sodium salt formation.

Physical Properties : Melting point, solubility, and infrared (IR) spectroscopy help verify the salt's identity.

Industrial Quality Control : Consistent monitoring of reaction parameters (temperature, catalyst concentration, reaction time) ensures reproducible product quality.

- PubChem Compound Summary: this compound, PubChem CID 90960, 2025.

- GB664180A, The manufacture of 3,5,5-trimethylhexanoic acid, 1949.

- Ataman Kimya, 3,5,5-Trimethylhexanoic Acid Industrial Manufacturing Overview, 2010.

Chemical Reactions Analysis

Types of Reactions: Sodium 3,5,5-trimethylhexanoate primarily undergoes substitution reactions due to the presence of the sodium ion. It can react with various electrophiles to form new compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as water or ethanol.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Major Products: The major products formed from these reactions depend on the reagents used. For example, reacting with an alkyl halide can produce an ester, while reacting with an acyl chloride can produce an amide .

Scientific Research Applications

Polymer Industry

Sodium 3,5,5-trimethylhexanoate is utilized as a plasticizer and stabilizer in polyvinyl chloride (PVC) polymers. Its role enhances the flexibility and durability of the final products. Additionally, it is used in the formulation of alkyd resins , which are important for coatings and paints due to their excellent adhesion and weather resistance properties .

Lubricants

This compound acts as a thickener in lubricating oils. The polyvinyl esters derived from this compound are particularly valuable as they improve the viscosity index of lubricants. This application is critical for both naphthenic and paraffinic base oils . Moreover, its metallic salts serve as effective thickeners in greases .

Cosmetics

In the cosmetics industry, this compound is incorporated into formulations for its skin-conditioning properties. It functions as an emollient and can enhance the texture and stability of cosmetic products .

Environmental Applications

Research indicates that this compound can be utilized in various environmental applications, including as a biodegradable surfactant in cleaning products. Its low toxicity profile makes it suitable for formulations aimed at reducing environmental impact .

Case Study 1: Use in Lubricants

A study conducted by Dragoco Gerberding & Co. GmbH highlighted the effectiveness of glyceryl-tri-3,5,5-trimethylhexanoate in skin protection formulations. The research demonstrated that this compound not only improves lubrication but also provides protective benefits to the skin when incorporated into cosmetic compositions .

Case Study 2: Polymer Stability

Research published by Deutsche Exxon evaluated the use of this compound as a stabilizer in alkyd resins. The results indicated significant improvements in thermal stability and weather resistance of the coatings produced with this compound compared to traditional stabilizers .

Toxicological Profile

This compound has been assessed for its safety profile. According to evaluations by regulatory bodies such as the Environmental Protection Agency (EPA), it is classified as "not likely to present an unreasonable risk" under normal conditions of use . This classification supports its continued use in consumer products across various sectors.

Mechanism of Action

The mechanism of action of sodium 3,5,5-trimethylhexanoate is primarily related to its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of ingredients. This is particularly useful in formulations where oil and water need to be combined .

Comparison with Similar Compounds

Esters of 3,5,5-Trimethylhexanoic Acid

Key Examples:

- Ethyl 3,5,5-trimethylhexanoate (CAS: 67707-75-9): Used in fragrances for fruity, floral notes. Purity ≥95%, density 0.860–0.864 g/mL, and refractive index 1.418–1.422 .

- 2-Ethylhexyl 3,5,5-trimethylhexanoate (CAS: 70969-70-9): Industrial material for coatings; molecular formula C17H34O2, purity 99% .

- Isotridecyl 3,5,5-trimethylhexanoate (CAS: 69103-23-7): Used in lubricants and plasticizers .

Comparison Table:

Key Findings :

- Esters excel in niche applications (e.g., fragrances, lubricants) but lack the water solubility required for aqueous polymer systems.

- This compound’s ionic nature enables unique performance in adhesives and coatings .

Acyl Chlorides and Carbonates

Examples:

- 3,5,5-Trimethylhexanoyl Chloride (CAS: 36727-29-4): Intermediate for amides and esters; density 0.94 g/cm³, reacts vigorously with water .

- Di-3,5,5-trimethylhexyl Carbonate : Synthetic oil with low pour point (-30°C) and high thermal-oxidative stability. Synthesized via transesterification (65–70% yield) .

Comparison :

- Acyl chlorides are reactive intermediates, unsuitable for direct application in polymers.

- Carbonates serve as lubricants but lack the adhesive properties of this compound-based copolymers.

Peroxy Esters (Polymerization Initiators)

Example:

- tert-Butyl peroxy-3,5,5-trimethylhexanoate (CAS: 13122-18-4): Initiator for radical polymerization; density 0.897 g/cm³, partly water-miscible .

Comparison :

- Peroxy esters are specialized for initiating polymerization but require careful handling due to flammability and reactivity.

- This compound is non-reactive in this context, serving as a structural monomer instead.

Q & A

Q. What are the recommended methodologies for synthesizing high-purity Sodium 3,5,5-trimethylhexanoate, and how does isomer content impact synthesis reproducibility?

- Methodological Answer : this compound is synthesized via neutralization of 3,5,5-trimethylhexanoic acid (≥88% isomer purity) with sodium hydroxide. Key steps include:

Acid Purification : Distill the acid under reduced pressure to achieve ≥97% isomer purity (critical for reproducibility) .

Neutralization : React equimolar amounts of purified acid with aqueous NaOH at 40–60°C, followed by solvent removal.

Crystallization : Recrystallize the product in ethanol to remove residual salts.

- Isomer Impact : Lower isomer purity (<88%) in the parent acid introduces structural variability, affecting reaction kinetics and material properties in downstream applications .

Q. Which analytical techniques are most effective for characterizing this compound, and how do they address structural ambiguities?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify branching patterns (e.g., neo-structure at the hydrocarbon chain end) and confirm sodium carboxylate formation (δ ~180–185 ppm in C) .

- HPLC-MS : Quantifies isomer content using reverse-phase columns (C18), resolving structural analogs like 3,4,5-trimethylhexanoate .

- FTIR : Confirms carboxylate anion formation (asymmetric COO stretch at 1560–1610 cm) .

Advanced Research Questions

Q. How does this compound influence hydrophobicity and adhesion in polymer systems, and what mechanistic insights explain these effects?

- Methodological Answer : In copolymer systems (e.g., vinyl acetate-based resins), the sodium salt acts as a surfactant or compatibilizer:

- Hydrophobicity : The neo-structure (3,5,5-trimethyl branching) reduces water permeability by 15–20% compared to linear analogs, as shown in paint formulations with 75% PVC .

- Adhesion : Enhances adhesion to low-energy surfaces (e.g., polyethylene) via hydrophobic interactions and reduced interfacial tension.

- Experimental Validation : Compare contact angles (e.g., 95° vs. 80° for control) and peel strength (ASTM D903) in formulations with/without the sodium salt .

Q. What experimental strategies resolve contradictions in stability data for this compound under varying thermal and pH conditions?

- Methodological Answer : Stability discrepancies arise from isomer content and decomposition pathways:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 94–135°C (decomposition onset) under inert atmospheres. Monitor CO and 3,5,5-trimethylhexanoic acid as primary degradation products .

- pH Stability : Use accelerated aging studies (40°C/75% RH) at pH 4–10. Buffer with sodium bicarbonate (5% w/w) to mitigate acid-catalyzed hydrolysis .

- Data Reconciliation : Standardize isomer purity (≥97%) and report degradation kinetics using Arrhenius plots to align conflicting datasets .

Q. How can researchers optimize this compound for use in emulsion polymerization, and what role do co-solvents play in reaction efficiency?

- Methodological Answer :

- Emulsion Design : Use 0.5–15 pphwm polyvinyl alcohol as a protective colloid. Incorporate the sodium salt (5–10 pphwm) during monomer pre-emulsion to stabilize droplets .

- Co-solvent Selection : Methyl acetate (20–30% v/v) enhances monomer solubility, reducing phase separation. Avoid solvents with high dielectric constants (e.g., water) to prevent premature salt dissociation .

- Kinetic Monitoring : Track particle size (DLS) and conversion (gravimetry) to optimize feed rates and minimize coagulum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.